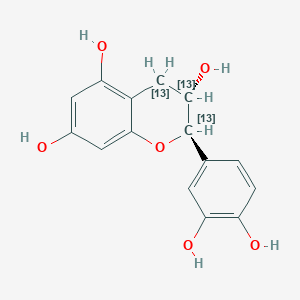
Catechin-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Catechin-13C3 is a stable isotope-labeled compound, specifically a 13C-labeled form of catechin. Catechins are a type of flavonoid, a class of polyphenolic compounds found in various plants, particularly in tea leaves. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
Catechin-13C3 can be synthesized through various methods, including the incorporation of 13C-labeled carbon atoms into the catechin structure. One common approach involves the use of 13C-labeled glucose as a precursor, which is then converted into catechin through a series of enzymatic reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the 13C-labeled compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using biotechnological methods. This includes the fermentation of 13C-labeled glucose by microorganisms that can convert it into catechin. The process is optimized to maximize yield and purity, and the final product is purified using techniques such as chromatography.
化学反应分析
Types of Reactions
Catechin-13C3 undergoes various chemical reactions, including:
Oxidation: Catechins are prone to oxidation, forming quinones and other oxidation products.
Reduction: Although less common, catechins can be reduced under specific conditions.
Substitution: Catechins can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride can be used, often in alcoholic solvents.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions, usually in polar solvents.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: Reduced forms of catechin, such as dihydrocatechin.
Substitution: Substituted catechin derivatives, depending on the nucleophile used.
科学研究应用
Catechin-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of catechins in various systems.
Biology: Helps in studying the bioavailability and metabolism of catechins in living organisms.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of catechins.
Industry: Employed in the development of functional foods and nutraceuticals, as well as in quality control processes.
作用机制
Catechin-13C3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and chelates metal ions, thereby reducing oxidative stress. The compound also induces the production of antioxidant enzymes and inhibits pro-oxidant enzymes. Key molecular targets include cyclooxygenase-1 (COX-1), which is inhibited by catechins, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Epicatechin-13C3: Another 13C-labeled flavonoid with similar antioxidant properties.
Epigallothis compound: A 13C-labeled form of epigallocatechin, known for its potent antioxidant activity.
Catechin-2,3,4-13C3: A variant of catechin labeled at different carbon positions.
Uniqueness
This compound is unique due to its specific labeling, which allows for precise tracking in metabolic studies. Its stability and incorporation into various biological systems make it a valuable tool for research.
Conclusion
This compound is a versatile and valuable compound in scientific research, offering insights into the metabolic pathways and pharmacokinetics of catechins. Its unique properties and wide range of applications make it an essential tool in chemistry, biology, medicine, and industry.
属性
分子式 |
C15H14O6 |
|---|---|
分子量 |
293.25 g/mol |
IUPAC 名称 |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1/i6+1,13+1,15+1 |
InChI 键 |
PFTAWBLQPZVEMU-PNGBONKESA-N |
手性 SMILES |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
规范 SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


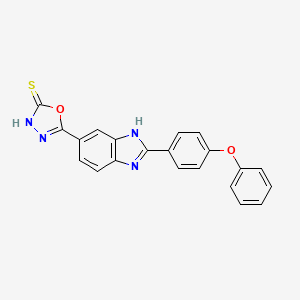
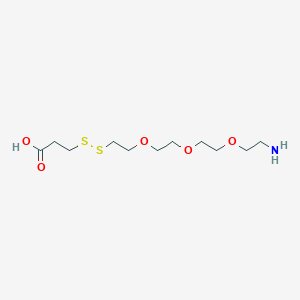
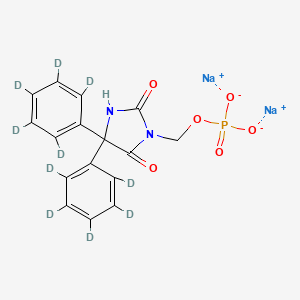

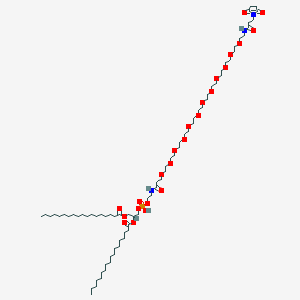
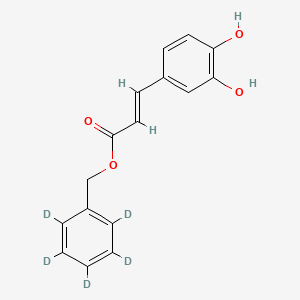
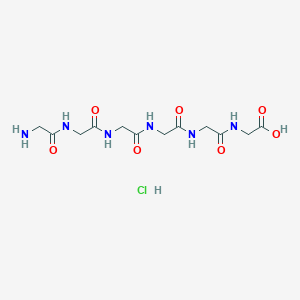
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)

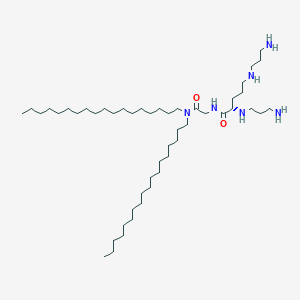
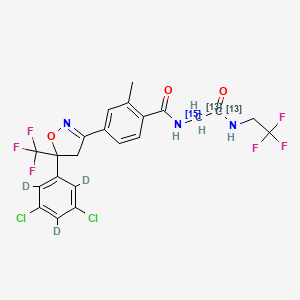
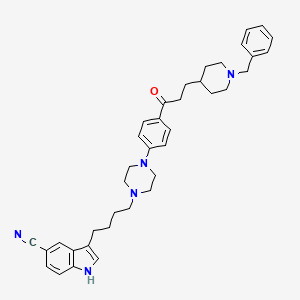
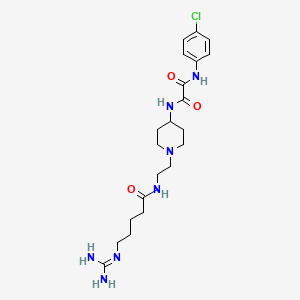
![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
